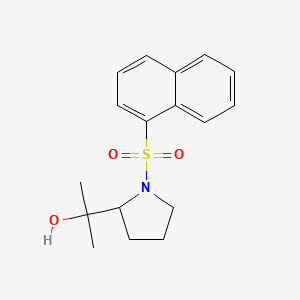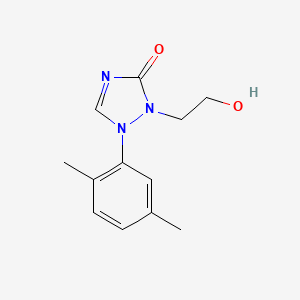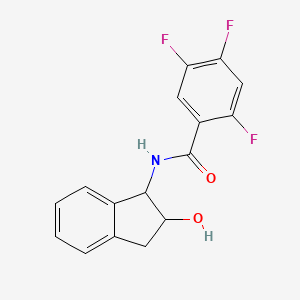![molecular formula C16H25NO3S B6641569 N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide, commonly known as SMB-115, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of SMB-115 involves its selective inhibition of certain types of ion channels. Specifically, this compound has been found to inhibit the activity of potassium channels, which play a key role in regulating the electrical activity of cells. By selectively inhibiting these channels, SMB-115 can affect a range of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of SMB-115 are varied and complex. In addition to its effects on ion channels, this compound has been found to affect neurotransmitter release, calcium signaling, and apoptosis. These effects have been studied in a range of cell types and animal models, and have shown promise for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of SMB-115 for lab experiments is its selective inhibition of potassium channels. This allows researchers to study the role of these channels in a range of physiological processes. However, there are some limitations to the use of SMB-115 in lab experiments. For example, this compound has been found to have off-target effects on other ion channels, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research on SMB-115. One area of interest is the development of more selective inhibitors of potassium channels, which could provide even greater insights into the role of these channels in various physiological processes. Additionally, there is interest in studying the effects of SMB-115 on different types of cells and tissues, as well as in animal models of disease. Finally, there is potential for the development of new therapeutic agents based on the structure of SMB-115, which could have applications in the treatment of a range of diseases.
Métodos De Síntesis
The synthesis of SMB-115 involves the reaction of 4-chloromethylbenzenesulfonamide with cyclohexylamine and 2,5-dimethylpyrrole in the presence of a catalyst. The resulting product is then hydrolyzed to form SMB-115. This method has been found to be effective in producing high yields of pure SMB-115.
Aplicaciones Científicas De Investigación
SMB-115 has been found to have a range of applications in scientific research. One of the primary uses of this compound is in the study of ion channels. SMB-115 has been found to selectively inhibit certain types of ion channels, making it a valuable tool for studying the role of these channels in various physiological processes.
Propiedades
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-4-5-13(2)16(10-12)21(19,20)17(3)15-8-6-14(11-18)7-9-15/h4-5,10,14-15,18H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDTWRPCLQNVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
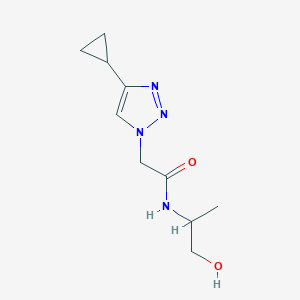
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)
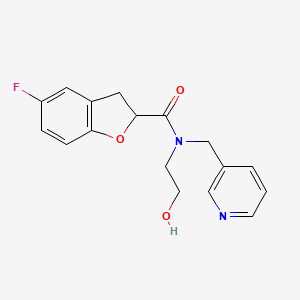
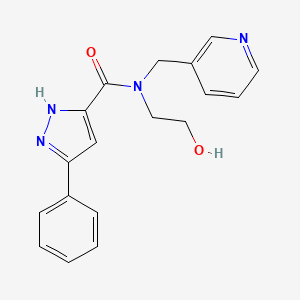
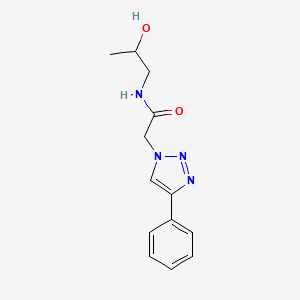
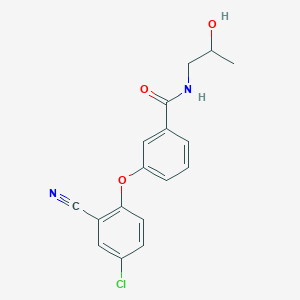
![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)
